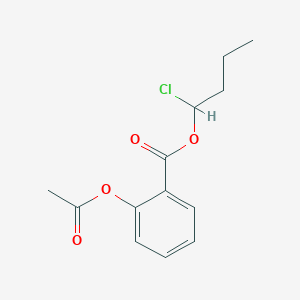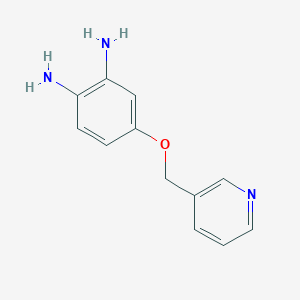
1-Chlorobutyl 2-acetyloxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chlorobutyl 2-acetyloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutyl group attached to the benzoate moiety, which is further acetylated
準備方法
Synthetic Routes and Reaction Conditions: 1-Chlorobutyl 2-acetyloxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 1-chlorobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
化学反応の分析
Types of Reactions: 1-Chlorobutyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-hydroxybenzoic acid and 1-chlorobutanol.
Substitution: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorobutyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-Hydroxybenzoic acid and 1-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or carboxylic acids.
科学的研究の応用
1-Chlorobutyl 2-acetyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-chlorobutyl 2-acetyloxybenzoate involves its interaction with biological molecules. The ester bond can be hydrolyzed by esterases in the body, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The chlorobutyl group may also interact with cellular components, potentially leading to antimicrobial effects.
類似化合物との比較
4-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
1-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
2-Acetyloxybenzoic acid (Aspirin): Similar structure but lacks the chlorobutyl group.
Uniqueness: 1-Chlorobutyl 2-acetyloxybenzoate is unique due to the presence of both the chlorobutyl and acetyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H15ClO4 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
1-chlorobutyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-12(14)18-13(16)10-7-4-5-8-11(10)17-9(2)15/h4-5,7-8,12H,3,6H2,1-2H3 |
InChIキー |
VHSADESJSJHRNJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)










![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)


